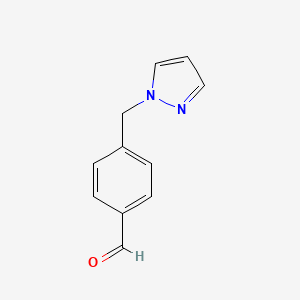

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Anticancer Intermediates

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde and its derivatives have been utilized in the synthesis of small molecule anticancer drugs, serving as important intermediates. The synthesis process typically involves multiple steps, including acetal reaction, nucleophilic reaction, and hydrolysis, leading to high yields. These intermediates are crucial for the development of new anticancer drugs aimed at improving selectivity, efficiency, and safety (Zhang, Cao, Xu, & Wang, 2018).

Cytotoxicity and Tumor Specificity

Compounds derived from this compound have been investigated for their cytotoxicity and tumor specificity. New sulfonamide derivatives, synthesized from key intermediates related to this compound, exhibited interesting cytotoxic activities, highlighting their potential for further anti-tumor activity studies. Some of these derivatives have shown strong inhibition against human cytosolic isoforms, suggesting their role in developing targeted cancer therapies (Gul et al., 2016).

Development of Antimicrobial and Antioxidant Agents

Functionalized scaffolds derived from this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown a certain degree of efficacy against various microbial strains and free radicals, indicating their potential use as antimicrobial and antioxidant agents in pharmaceutical applications (Rangaswamy, Kumar, Harini, & Naik, 2017).

Safety and Hazards

“4-(1H-Pyrazol-1-ylmethyl)benzaldehyde” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a wide range of applications in pharmaceuticals .

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .

Result of Action

It is known, however, that pyrazole derivatives can have a wide range of effects depending on their specific targets .

Biochemical Analysis

Biochemical Properties

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction can influence the enzyme’s activity and, consequently, the metabolic pathways in which it is involved. Additionally, this compound can bind to certain proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can degrade over time, leading to a decrease in its activity. In vivo studies have also demonstrated that prolonged exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and cellular damage in animal models. These threshold effects highlight the importance of dosage considerations in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, influencing their activity and the metabolic flux of related pathways. Additionally, this compound can affect metabolite levels, leading to changes in cellular metabolism. For instance, the interaction of this compound with aldehyde dehydrogenase can result in the accumulation of aldehydes, which can have various effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it can bind to proteins, influencing its localization and accumulation. For example, this compound can bind to cytoplasmic proteins, affecting its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins .

Properties

IUPAC Name |

4-(pyrazol-1-ylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAURNROAEFQBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594628 |

Source

|

| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887922-90-9 |

Source

|

| Record name | 4-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)